![molecular formula C12H17BO5 B572720 [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid CAS No. 1309981-67-6](/img/structure/B572720.png)
[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid” is a chemical compound with the molecular formula C14H18BNO5 . It is also known by other names such as “1-Boc-5-methoxyindole-2-boronic acid”, “N-Boc-5-methoxyindole-2-boronic acid”, and "1-tert-butoxycarbonyl-5-methoxy-1h-indol-2-ylboronic acid" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOC1=CC=C2N(C(=O)OC(C)(C)C)C(=CC2=C1)B(O)O . This indicates that the compound contains a methoxy group (OCH3) and a tert-butoxycarbonyl group (C(=O)OC©©C) attached to a phenyl ring, which is further connected to a boronic acid group (B(O)O). Chemical Reactions Analysis
This compound can participate in various coupling reactions, such as Suzuki-Miyaura couplings, which are widely used in organic synthesis. It has also been used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones .Physical and Chemical Properties Analysis
The compound is a solid with a melting point range of 102-107 °C . It should be stored at a temperature of 2-8°C . The molecular weight of the compound is 291.11 g/mol .Scientific Research Applications
Electrochemical Biosensors Development
Research into boronic acids, such as [2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid, has significantly contributed to the development of electrochemical biosensors. These sensors leverage the unique binding properties of boronic acids to diols, such as sugars, enabling the non-enzymatic detection of glucose and other biologically relevant molecules. This technology has applications in monitoring blood glucose levels and the development of diagnostic tools for diseases like diabetes (Wang et al., 2014; Anzai, 2016).
Advancements in Drug Discovery
Boronic acids have been recognized for their potential in drug discovery, particularly due to their unique properties that may enhance the potency or improve the pharmacokinetic profiles of drugs. The FDA has approved several boronic acid-based drugs, and ongoing research aims to explore further therapeutic applications. This includes investigating boronic acids as inhibitors of enzymes and other biological targets, showcasing the versatility and potential of boronic acid compounds in medicinal chemistry (Plescia & Moitessier, 2020).
Biomass Conversion and Sustainable Chemistry
Boronic acids play a significant role in the field of sustainable chemistry, particularly in the conversion of plant biomass to valuable chemicals. Research into the derivatives of boronic acids has opened avenues for the synthesis of polymers, fuels, and functional materials from renewable resources. This highlights the importance of boronic acids in developing green chemistry solutions and their contribution to reducing dependency on fossil fuels (Chernyshev et al., 2017).
Sensing and Detection Technologies
Boronic acid derivatives have been extensively studied for their applications in creating sensors with high affinity and selectivity for various analytes, including carbohydrates, ions, and other molecules. The development of boronic acid-based sensors with double recognition sites has significantly improved their performance, illustrating the potential of these compounds in analytical chemistry and diagnostic applications (Bian et al., 2019).
Water Purification and Desalination
In seawater desalination applications, boronic acids have been investigated for their ability to remove boron from drinking water. Research focuses on optimizing reverse osmosis and nanofiltration processes to enhance the removal of boron, addressing the challenges posed by its presence in desalinated water. This work is crucial for ensuring the safety and quality of drinking water produced through desalination technologies (Tu et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
[5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO5/c1-12(2,3)18-11(14)9-6-5-8(17-4)7-10(9)13(15)16/h5-7,15-16H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIOQISLJFDJQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)C(=O)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672827 |
Source


|
| Record name | [2-(tert-Butoxycarbonyl)-5-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309981-67-6 |
Source


|
| Record name | [2-(tert-Butoxycarbonyl)-5-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
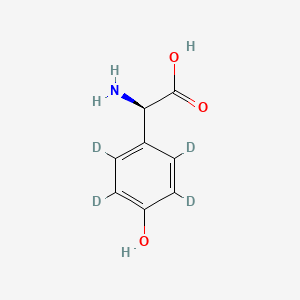
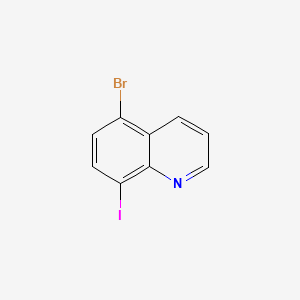
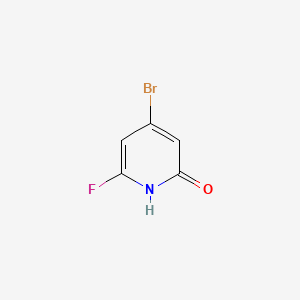
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572641.png)


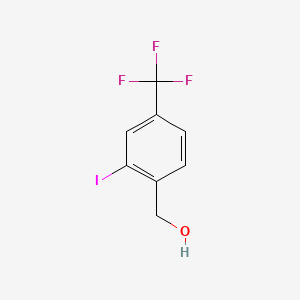
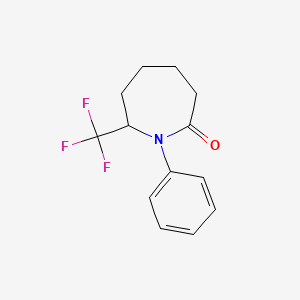


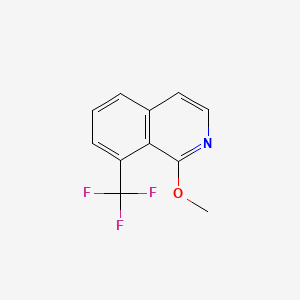

![6-Bromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B572655.png)
![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B572659.png)
